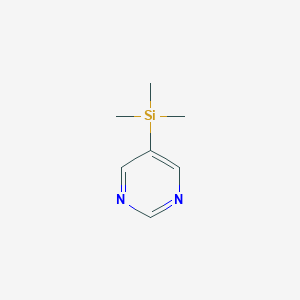

5-(Trimethylsilyl)pyrimidine

Description

Properties

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(trimethylsilyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-(trimethylsilyl)pyrimidine, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive understanding of the underlying principles and experimental considerations for its characterization by 1H NMR and mass spectrometry.

Introduction: The Significance of Silylated Pyrimidines

5-(trimethylsilyl)pyrimidine belongs to a class of organosilicon compounds that have garnered significant interest in synthetic chemistry. The introduction of a trimethylsilyl (TMS) group onto the pyrimidine ring offers several advantages. It can act as a protecting group, enhance solubility in organic solvents, and, most importantly, serve as a reactive handle for further functionalization through reactions such as cross-coupling, enabling the synthesis of a diverse array of complex molecules. Understanding the precise spectroscopic signature of this foundational molecule is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives in drug discovery and materials development pipelines.

Synthesis of 5-(trimethylsilyl)pyrimidine: A Practical Approach

The synthesis of 5-(trimethylsilyl)pyrimidine is typically achieved through the reaction of a halogenated pyrimidine precursor, such as 5-bromopyrimidine, with a silylating agent. A common and effective method involves the lithiation of 5-bromopyrimidine followed by quenching with trimethylsilyl chloride.

Experimental Protocol: Synthesis of 5-(trimethylsilyl)pyrimidine from 5-bromopyrimidine

Materials:

-

5-Bromopyrimidine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromopyrimidine and anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the 5-lithiopyrimidine intermediate.

-

Silylation: Freshly distilled trimethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(trimethylsilyl)pyrimidine.

This synthetic route provides a reliable method for obtaining the target compound, and the subsequent spectroscopic analysis is crucial for confirming its identity and purity.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(trimethylsilyl)pyrimidine, the ¹H NMR spectrum provides definitive information about the substitution pattern on the pyrimidine ring and the presence of the trimethylsilyl group.

Causality Behind Experimental Choices in ¹H NMR

The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm, providing a reference point for all other chemical shifts.

Interpreting the ¹H NMR Spectrum of 5-(trimethylsilyl)pyrimidine

The ¹H NMR spectrum of 5-(trimethylsilyl)pyrimidine is expected to exhibit three distinct signals corresponding to the three protons on the pyrimidine ring and a sharp, intense singlet for the protons of the trimethylsilyl group.

Table 1: Predicted ¹H NMR Data for 5-(trimethylsilyl)pyrimidine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~9.1 | Singlet | 1H |

| H-4, H-6 | ~8.8 | Singlet | 2H |

| Si(CH₃)₃ | ~0.3 | Singlet | 9H |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Analysis of Spectral Features:

-

H-2 Proton: The proton at the 2-position of the pyrimidine ring is the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. This results in a downfield chemical shift, appearing as a singlet.

-

H-4 and H-6 Protons: The protons at the 4 and 6-positions are chemically equivalent due to the symmetry of the molecule. They are also deshielded by the ring nitrogens, but to a lesser extent than the H-2 proton, resulting in a slightly upfield chemical shift compared to H-2. They appear as a single singlet.

-

Trimethylsilyl Protons: The nine protons of the trimethylsilyl group are all chemically equivalent and are significantly shielded by the electropositive silicon atom. This leads to a characteristic sharp singlet at a very upfield chemical shift, typically around 0.3 ppm. The large integration value (9H) is a key indicator of the presence of the TMS group.

For comparison, the parent pyrimidine molecule shows signals for H-2 at approximately 9.26 ppm, H-4/H-6 at 8.78 ppm, and H-5 at 7.36 ppm in CDCl₃.[1] The substitution of the proton at the 5-position with the trimethylsilyl group results in the disappearance of the H-5 signal and the appearance of the upfield TMS singlet.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Ionization (EI) is a common ionization method for relatively volatile and thermally stable compounds like 5-(trimethylsilyl)pyrimidine.

Understanding the Fragmentation Pathways

The fragmentation of 5-(trimethylsilyl)pyrimidine under EI-MS is governed by the stability of the resulting ions. The pyrimidine ring is relatively stable, while the bond between the silicon atom and the pyrimidine ring, as well as the methyl groups on the silicon, are susceptible to cleavage.

Table 2: Predicted Mass Spectrometry Data for 5-(trimethylsilyl)pyrimidine

| m/z | Ion | Fragmentation Pathway |

| 152 | [M]⁺• | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the C-Si bond |

Note: The relative intensities of the fragments can vary depending on the instrument and experimental conditions.

Interpretation of Key Fragments:

-

Molecular Ion ([M]⁺•): The peak corresponding to the molecular weight of 5-(trimethylsilyl)pyrimidine (152 g/mol ) is expected to be observed. Its intensity can vary, but its presence is crucial for confirming the molecular formula.

-

[M - CH₃]⁺ Ion (m/z 137): A very common and often intense peak in the mass spectra of trimethylsilylated compounds is the loss of a methyl radical (15 amu) from the molecular ion. This results in a stable silicon-containing cation.

-

Trimethylsilyl Cation ([Si(CH₃)₃]⁺, m/z 73): Cleavage of the bond between the pyrimidine ring and the silicon atom can generate the trimethylsilyl cation. This is a highly stable and characteristic fragment for TMS-containing compounds and is often the base peak in the spectrum.

Visualizing the Molecular Structure and Fragmentation

To provide a clearer understanding of the molecular structure and the key fragmentation pathway in mass spectrometry, the following diagrams are presented.

Caption: Molecular structure of 5-(trimethylsilyl)pyrimidine.

Caption: Key fragmentation pathways of 5-(trimethylsilyl)pyrimidine in EI-MS.

Conclusion: A Self-Validating Analytical Approach

The combined application of ¹H NMR and mass spectrometry provides a robust and self-validating system for the characterization of 5-(trimethylsilyl)pyrimidine. The ¹H NMR spectrum confirms the presence and connectivity of the pyrimidine ring protons and the trimethylsilyl group, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that corroborates the structure. This in-depth understanding of its spectroscopic properties is essential for any researcher, scientist, or drug development professional working with this important synthetic intermediate. The detailed protocols and interpretative guidance within this document are designed to ensure the accurate and confident identification of 5-(trimethylsilyl)pyrimidine in any research and development setting.

References

- Ager, D. J. The Synthesis and Reactivity of Silyl Pyrimidines. Ph.D. Thesis, University of Cambridge, Cambridge, UK, 1979.

- Ager, D. J.; Cooke, G. E.; Huke, M. B.; McQuillan, G. M. The synthesis of 5-trimethylsilylpyrimidine. Journal of Organometallic Chemistry1980, 201, 405-412.

-

PubChem. 5-Bromopyrimidine. [Link]

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

Sources

The Trimethylsilyl Group on the Pyrimidine Ring: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Silylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and natural products, including nucleobases like uracil, cytosine, and thymine.[1][2] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity, solubility, and metabolic stability. Among the vast arsenal of synthetic tools available, the introduction of a trimethylsilyl (TMS) group onto the pyrimidine ring represents a particularly powerful and versatile strategy.

This technical guide provides an in-depth exploration of the reactivity and stability of trimethylsilyl-substituted pyrimidines. Moving beyond a simple procedural overview, this document, intended for practicing researchers, delves into the underlying chemical principles that govern the behavior of the TMS group. We will examine its dual functionality—acting as both a transient protecting group and a reactive handle for carbon-carbon and carbon-heteroatom bond formation—and provide field-proven insights into optimizing its application in complex synthetic pathways.

The Nature of the Silyl-Pyrimidine Bond: A Tale of Two Connections

The trimethylsilyl group can be attached to the pyrimidine ring through either an oxygen/nitrogen atom (O-silylated or N-silylated) or directly to a carbon atom (C-silylated). This distinction is fundamental as it dictates the stability and subsequent reactivity of the molecule.

-

O/N-Silylated Pyrimidines (Silyl Ethers/Amines): These are the most common forms, typically generated by reacting a hydroxyl- or amino-pyrimidine with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.[3] The resulting Si-O or Si-N bond is polarized and highly susceptible to hydrolysis, making the TMS group an excellent protecting group for these functionalities.[4]

-

C-Silylated Pyrimidines: In this case, a direct carbon-silicon bond is formed. This bond is significantly more robust and less prone to cleavage under standard deprotection conditions. C-silylated pyrimidines serve as valuable intermediates in cross-coupling reactions where the TMS group facilitates the introduction of diverse substituents.

Section 1: Stability Profile of Trimethylsilyl-Pyrimidines

The utility of a TMS group, particularly as a protecting group, is defined by its stability across a range of chemical environments and its predictable, clean removal. The lability of the Si-O and Si-N bonds is the key feature, primarily influenced by steric hindrance around the silicon atom and the reaction conditions.

Factors Governing Stability:

-

Steric Hindrance: While the trimethylsilyl group is known for its susceptibility to solvolysis, bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) offer significantly greater stability.[4][5] The three methyl groups of TMS provide some steric shielding, but less so than larger alkyl groups.[3]

-

Acidic Conditions: Silyl ethers are readily cleaved under acidic conditions.[4] The reaction is typically catalyzed by protonation of the oxygen atom, making it a better leaving group. Mild acidic conditions, such as acetic acid in water or a drop of HCl in a protic solvent, are often sufficient for rapid deprotection.[4][5]

-

Basic Conditions: O-silyl groups are generally more stable to aqueous base.[4] However, cleavage can be achieved, especially with stronger bases or at elevated temperatures. N-silylated pyrimidines can also be cleaved under basic conditions.

-

Fluoride Ion-Mediated Cleavage: The most common and highly effective method for desilylation is the use of a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[4] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for the reaction. The fluoride anion attacks the silicon atom, forming a pentavalent intermediate which then collapses to cleave the Si-O or Si-N bond.[4]

Comparative Stability Under Deprotection Conditions

| Reagent/Condition | Relative Rate of Cleavage | Typical Substrate | Mechanistic Insight |

| Mild Acid (e.g., AcOH/H₂O) | Fast | O-TMS, N-TMS | Protonation of the heteroatom facilitates Si-X bond cleavage. |

| Mild Base (e.g., K₂CO₃/MeOH) | Moderate to Slow | O-TMS | Base-catalyzed methanolysis. Generally slower than acidic methods.[5] |

| Fluoride Source (e.g., TBAF/THF) | Very Fast | O-TMS, N-TMS, C-TMS (harsher) | Nucleophilic attack by F⁻ on silicon, driven by the formation of a very strong Si-F bond.[4] |

| Strong Acid (e.g., HCl, TFA) | Very Fast | O-TMS, N-TMS | Rapid proton-catalyzed hydrolysis. |

Section 2: Reactivity of Trimethylsilyl-Pyrimidines

Beyond its role as a protecting group, the TMS moiety imparts unique reactivity to the pyrimidine ring, enabling transformations that would otherwise be challenging.

Silylation-Assisted Functionalization

Persilylation of pyrimidines, such as uracil, with reagents like hexamethyldisilazane (HMDS) enhances their solubility in organic solvents and activates them for subsequent reactions.[6] This is a cornerstone of the Silyl-Hilbert-Johnson reaction for the synthesis of nucleosides. The silylated oxygen and nitrogen atoms become more nucleophilic, facilitating reactions with electrophiles like glycosyl halides.

The TMS Group as a Reactive Handle in Cross-Coupling

C-silylated pyrimidines are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[7] In this reaction, the C-Si bond is activated by a fluoride source (like TBAF) or a strong base to form a hypervalent silicon species, which then participates in the catalytic cycle to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine ring.

-

Causality: The advantage of the Hiyama coupling over other methods like Suzuki or Stille couplings lies in the lower toxicity and higher stability of the organosilane reagents. The TMS group provides a stable, accessible platform that can be activated on demand under specific conditions, enhancing the predictability and robustness of the synthesis.[7]

Directing Group Effects

While less pronounced than strong activating or deactivating groups, the TMS group can exert a directing effect in electrophilic aromatic substitution on a pyrimidine ring that is not already highly deactivated. Due to the electropositive nature of silicon, a C-silylated TMS group can direct incoming electrophiles to the ipso-position. Subsequent cleavage of the TMS group (protodesilylation) effectively results in a directed substitution. This provides a regiochemical control that complements the inherent reactivity patterns of the pyrimidine ring, where positions 4 and 6 are generally more reactive towards nucleophiles, and position 5 is more susceptible to electrophiles.[1][8]

Experimental Protocols

Protocol 1: Persilylation of Uracil for Nucleoside Synthesis

This protocol describes a standard procedure for activating uracil for a subsequent Silyl-Hilbert-Johnson reaction.

Materials:

-

Uracil (1.0 eq)

-

Hexamethyldisilazane (HMDS, 3.0-5.0 eq)

-

Trimethylsilyl chloride (TMSCl, 0.1 eq) or Ammonium Sulfate (cat.)

-

Anhydrous acetonitrile or neat HMDS as solvent

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add uracil.

-

Add the solvent (if used) followed by HMDS and the catalyst (TMSCl or ammonium sulfate).

-

Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction by IR spectroscopy (disappearance of N-H and O-H stretches) or by observing the dissolution of uracil.[6] The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The resulting clear solution of 2,4-bis(trimethylsilyloxy)pyrimidine is typically used directly in the next step without purification.

Self-Validation: The success of this step is critical. A small aliquot can be quenched with methanol and analyzed by TLC or ¹H NMR to confirm the absence of starting material. The direct use of the crude product in the next step relies on the quantitative conversion and the volatility of the silylating agent byproducts.

Protocol 2: Fluoride-Mediated Desilylation of a TMS-Protected Pyrimidine

This protocol outlines a general method for the removal of an O-TMS group.

Materials:

-

TMS-protected pyrimidine (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the TMS-protected pyrimidine in anhydrous THF in a round-bottom flask at room temperature.

-

Cool the solution to 0°C in an ice bath.

-

Add the TBAF solution dropwise over 5-10 minutes.

-

Stir the reaction at 0°C and monitor its progress by TLC. The reaction is often complete within 30 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

THF as Solvent: THF is an excellent solvent for both the substrate and the TBAF reagent, ensuring a homogeneous reaction.

-

0°C Reaction Temperature: While the reaction is fast, starting at 0°C helps to control the exothermicity and can prevent potential side reactions on sensitive substrates.

-

Aqueous Workup: The quench with NH₄Cl neutralizes the reaction mixture and helps to remove the fluoride salts during the aqueous extraction.

Conclusion and Future Outlook

The trimethylsilyl group is a powerful tool in the synthesis and functionalization of pyrimidines. Its predictable stability profile allows it to serve as a reliable, labile protecting group, while its unique reactivity, particularly in C-silylated analogues, opens avenues for advanced molecular construction through cross-coupling chemistry. For drug development professionals, mastering the application of TMS-pyrimidines allows for the rapid generation of diverse compound libraries and the efficient synthesis of complex target molecules. As catalytic methods continue to evolve, the strategic use of silylated intermediates will undoubtedly remain a key tactic in the ongoing quest for novel therapeutics based on the pyrimidine scaffold.

References

-

Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: Trimethylsilyl | TMS Definition, Structure & Protecting Groups Source: Study.com URL: [Link]

-

Title: Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers Source: PubMed URL: [Link]

-

Title: Deprotection of Silyl Ethers Source: Gelest Technical Library URL: [Link]

-

Title: Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes Source: Semantic Scholar URL: [Link]

-

Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: PubMed URL: [Link]

-

Title: Reaction of uracil and substituted uracils with β‐sugar‐epoxides Source: ResearchGate URL: [Link]

-

Title: (PDF) Uracil as a Target for Nucleophilic and Electrophilic Reagents Source: ResearchGate URL: [Link]

-

Title: Synthesis of Uracil Derivatives and Some of Their Reactions Source: VFAST Transactions on Education and Social Sciences URL: [Link]

-

Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: ACS Publications URL: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. study.com [study.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 5-(trimethylsilyl)pyrimidine: Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the predicted physical and solubility characteristics of 5-(trimethylsilyl)pyrimidine. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, foundational chemical principles, and established analytical methodologies to offer a robust predictive profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Significance of Silylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and molecular biology, forming the core structure of nucleobases and a wide array of therapeutic agents. The introduction of a trimethylsilyl (TMS) group onto the pyrimidine ring, as in 5-(trimethylsilyl)pyrimidine, can significantly alter the parent molecule's physicochemical properties. The TMS group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and considerable molecular volume.[1] Its presence can influence a compound's solubility, volatility, and metabolic stability, making silylated pyrimidines attractive intermediates in the synthesis of novel drug candidates and functional materials.[2]

This guide will delve into the anticipated physical characteristics and solubility of 5-(trimethylsilyl)pyrimidine, providing a theoretical framework and practical methodologies for its handling and application in a research setting.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-(trimethylsilyl)pyrimidine

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₇H₁₂N₂Si | Based on the structures of pyrimidine and the trimethylsilyl group. |

| Molecular Weight | 152.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Trimethylsilane is a colorless liquid, and many low molecular weight pyrimidine derivatives are liquids or low-melting solids.[3] |

| Boiling Point | ~180-200 °C (at 760 mmHg) | The addition of a TMS group generally increases the boiling point compared to the parent arene due to increased molecular weight and van der Waals forces. For comparison, pyrimidine has a boiling point of 123-124 °C. The increase is estimated based on similar silylated aromatics. |

| Melting Point | < 25 °C | Likely to be a liquid at room temperature, similar to many other monosubstituted pyrimidines and aryl-trimethylsilanes. For instance, trimethylsilane has a melting point of -135.9 °C.[4] |

| Density | ~0.95 - 1.05 g/cm³ | The density of pyrimidine is 1.016 g/cm³. The TMS group will slightly alter this. For comparison, the density of trimethylsilane is 0.638 g/cm³.[4] |

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, reaction kinetics, and purification. The introduction of a trimethylsilyl group is expected to render 5-(trimethylsilyl)pyrimidine more lipophilic than the parent pyrimidine molecule.

Qualitative Solubility Predictions

The presence of the nonpolar trimethylsilyl group will likely decrease the solubility of the molecule in polar protic solvents like water, while enhancing its solubility in nonpolar organic solvents. Pyrimidine itself is moderately soluble in water.[5]

Table 2: Predicted Solubility of 5-(trimethylsilyl)pyrimidine

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic nature of the TMS group will significantly reduce the ability of the molecule to form hydrogen bonds with water. |

| Methanol, Ethanol | Soluble | Pyrimidine derivatives generally show good solubility in alcohols.[6][7] |

| Dichloromethane, Chloroform | Freely Soluble | The nonpolar nature of these solvents will readily solvate the silylated pyrimidine. |

| Tetrahydrofuran (THF), Diethyl Ether | Freely Soluble | These polar aprotic solvents are excellent solvents for a wide range of organic compounds, including silylated heterocycles. |

| Hexane, Toluene | Soluble | The presence of the TMS group enhances solubility in nonpolar hydrocarbon solvents. |

| N,N-Dimethylformamide (DMF) | Freely Soluble | DMF is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |

Causality Behind Solubility Predictions

The trimethylsilyl group is sterically bulky and nonpolar. Its introduction onto the pyrimidine ring disrupts the intermolecular hydrogen bonding that would otherwise be possible between the nitrogen atoms of the pyrimidine ring and protic solvents like water. Furthermore, the TMS group itself is hydrophobic, favoring interactions with nonpolar solvent molecules. This combination of steric hindrance and hydrophobicity is the primary driver for the predicted shift in solubility towards less polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 5-(trimethylsilyl)pyrimidine, the following gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

5-(trimethylsilyl)pyrimidine (synthesized and purified)

-

Selected solvents (high purity, anhydrous where appropriate)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(trimethylsilyl)pyrimidine to a pre-weighed vial.

-

Record the total mass.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Record the exact volume of the aliquot.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of 5-(trimethylsilyl)pyrimidine until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved 5-(trimethylsilyl)pyrimidine is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is expressed in g/L or mg/mL.

-

Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Synthesis Considerations and Hydrolytic Stability

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that the synthesis of 5-(trimethylsilyl)pyrimidine would likely involve the silylation of a suitable pyrimidine precursor. Methods such as the direct C-H silylation of aromatic heterocycles using a potassium tert-butoxide catalyst with a hydrosilane could be a viable route.[2][8][9]

A crucial aspect of handling 5-(trimethylsilyl)pyrimidine is its potential sensitivity to hydrolysis. The carbon-silicon bond in aryl-silanes is generally stable; however, under certain acidic or basic conditions, or in the presence of fluoride ions, cleavage of the trimethylsilyl group can occur. Therefore, it is recommended to handle and store the compound under anhydrous conditions to maintain its integrity.

Conclusion

5-(trimethylsilyl)pyrimidine represents a potentially valuable building block in chemical synthesis. While direct experimental data on its physical and solubility properties are scarce, a comprehensive predictive profile has been constructed based on the known effects of the trimethylsilyl group and the properties of related silylated pyrimidines. The compound is anticipated to be a lipophilic liquid or low-melting solid with good solubility in a range of common organic solvents and limited solubility in water. The provided experimental protocol offers a robust method for the empirical determination of its solubility, which is essential for its effective application in research and development.

References

-

National Institute of Standards and Technology. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine. Available from: [Link]

-

Herzon, S. B., et al. Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. PubMed, 2015-02-05. Available from: [Link]

-

PubChem. 5-(3-Thienyl)pyrimidine. Available from: [Link]

-

PubChem. Allyltrimethylsilane. Available from: [Link]

-

Mel'nik, S. Ia., et al. [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. PubMed, 1984. Available from: [Link]

-

Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

-

Wikipedia. Trimethylsilyl group. Available from: [Link]

-

Tolba, M. S., et al. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 2021-08-16. Available from: [Link]

-

ResearchGate. N-(Trimethylsilyl)imidazole. 2018-12-24. Available from: [Link]

-

SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available from: [Link]

-

Gelest, Inc. TRIMETHYLSILANE. Available from: [Link]

-

US EPA. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- - Substance Details. Available from: [Link]

-

Stoltz, B. M., et al. Ionic and Neutral Mechanisms for C−H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide. 2017-05-02. Available from: [Link]

-

PubChem. 5-((Trimethylsilyl)ethynyl)picolinaldehyde. Available from: [Link]

-

Reaxys. Reaxys Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available from: [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018-09-14. Available from: [Link]

-

Wiley Online Library. Rare‐Earth‐Catalyzed C−H Silylation of Aromatic Heterocycles with Hydrosilanes. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

-

Solubility of Things. Pyrimidine. Available from: [Link]

-

Wikipedia. Trimethylsilane. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

PubMed. Catalytic C-H bond silylation of aromatic heterocycles. 2015-10-29. Available from: [Link]

-

ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with.... Available from: [Link]

-

PubChem. Bis(O-trimethylsilyl)thymine. Available from: [Link]

-

World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

-

Organic Chemistry Portal. Arylsilane synthesis. Available from: [Link]

-

YouTube. Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry. 2023-03-19. Available from: [Link]

-

PubMed. Synthesis and stereoselective functionalization of silylated heterocycles as a new class of formyl anion equivalents. Available from: [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRIMETHYLSILANE | 993-07-7 [chemicalbook.com]

- 4. Trimethylsilane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. scispace.com [scispace.com]

- 8. Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-(trimethylsilyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trimethylsilyl (TMS) group into pyrimidine scaffolds has become a cornerstone of modern medicinal chemistry and drug development. This modification enhances lipophilicity, modulates metabolic stability, and provides a versatile handle for further chemical transformations. However, the unique reactivity of 5-(trimethylsilyl)pyrimidine necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-(trimethylsilyl)pyrimidine, grounded in established safety principles for organosilicon and heterocyclic compounds.

Hazard Identification and Risk Assessment: Understanding the Reactivity Profile

1.1. Physical and Chemical Hazards

The primary physical hazard associated with 5-(trimethylsilyl)pyrimidine is its potential flammability. The parent compound, pyrimidine, is a flammable liquid[1][2]. The introduction of the TMS group can influence the flashpoint, and it is prudent to treat 5-(trimethylsilyl)pyrimidine as a flammable substance. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1].

Table 1: Physicochemical Properties of Pyrimidine (as a reference)

| Property | Value | Source |

| Boiling Point | 123 - 124 °C | [1] |

| Flash Point | 31 °C | [1] |

| Density | 1.010 g/cm³ | [1] |

1.2. Health Hazards

The health hazards of 5-(trimethylsilyl)pyrimidine are primarily associated with potential skin and eye irritation, and possible toxicity upon ingestion or inhalation.

-

Skin and Eye Contact: Structurally similar compounds, such as 2-(trimethylsilyl)pyridine, are known to cause skin and serious eye irritation[3]. Direct contact with 5-(trimethylsilyl)pyrimidine should be avoided.

-

Inhalation: While specific data is unavailable, inhalation of vapors or aerosols may cause respiratory tract irritation. It is crucial to handle this compound in a well-ventilated area or a chemical fume hood[4].

-

Ingestion: May be harmful if swallowed[1].

1.3. Reactivity and Incompatibility

Organosilicon compounds, including silylated pyrimidines, exhibit reactivity towards certain classes of chemicals. It is crucial to avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.

-

Acids: May cause decomposition.

-

Moisture: Many organosilanes are sensitive to moisture and may hydrolyze. Store in a dry, inert atmosphere[5][6].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to safety, incorporating both engineering controls and appropriate PPE, is paramount when working with 5-(trimethylsilyl)pyrimidine.

2.1. Hierarchy of Controls

The most effective way to mitigate risk is to implement a hierarchy of controls, prioritizing engineering and administrative controls over reliance on PPE alone.

Caption: Hierarchy of controls for safe handling.

2.2. Engineering Controls

-

Chemical Fume Hood: All manipulations of 5-(trimethylsilyl)pyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

-

Ventilation: Ensure adequate general laboratory ventilation[2].

-

Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure proper grounding and bonding of containers and receiving equipment[1][2].

2.3. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with 5-(trimethylsilyl)pyrimidine.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or splash-prone operations. | Protects against splashes and vapors that can cause serious eye irritation[3][7]. |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact and potential irritation[3][4][7][8]. |

| Respiratory | For routine use in a fume hood, respiratory protection is not typically required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][7]. | Protects against inhalation of potentially harmful vapors. |

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined standard operating procedures (SOPs) is essential for ensuring safety and experimental reproducibility.

3.1. Handling and Storage

-

Handling:

-

Storage:

3.2. Spill and Emergency Procedures

In the event of a spill or exposure, prompt and correct action is crucial.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 5. sceti.co.jp [sceti.co.jp]

- 6. crude.abx.de [crude.abx.de]

- 7. falseguridad.com [falseguridad.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-(Trimethylsilyl)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Expanding the Medicinal Chemist's Toolbox with Silylpyrimidines

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases, including antivirals, anticancer agents, and central nervous system drugs.[1] The ability to functionalize this heterocycle, particularly at the C-5 position, is of paramount importance for modulating pharmacological activity and optimizing ADME properties.[2] Palladium-catalyzed cross-coupling reactions, such as the celebrated Suzuki-Miyaura coupling, have become indispensable tools for forging carbon-carbon bonds to create libraries of substituted pyrimidines.[3][4]

While the Suzuki-Miyaura reaction, which utilizes organoboron reagents, is highly effective, the field continually seeks alternatives that offer advantages in reagent stability, toxicity profile, and handling.[5][6] This application note details the use of 5-(trimethylsilyl)pyrimidine as a robust and versatile coupling partner in Hiyama-type cross-coupling reactions. Organosilicon reagents are valued for their high chemical stability, low toxicity, and compatibility with a wide range of functional groups.[5] This guide provides an in-depth look at the reaction mechanism, field-proven protocols, and the critical parameters necessary for the successful synthesis of 5-arylpyrimidines, targeting researchers and professionals in drug development.

The Hiyama Cross-Coupling: A Mechanistic Perspective

The Hiyama cross-coupling reaction facilitates the formation of a C-C bond between an organosilane and an organic halide, catalyzed by a palladium complex.[7] A key distinction from other cross-coupling reactions is the necessity of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to cleave the highly stable carbon-silicon bond.[3]

The catalytic cycle proceeds through three fundamental stages:

-

Oxidative Addition: A low-valent Palladium(0) catalyst complex oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

-

Transmetalation: This is the rate-determining and most critical step for organosilane coupling partners. The C-Si bond in 5-(trimethylsilyl)pyrimidine is robust. The fluoride activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[7] This "ate" complex is significantly more nucleophilic, enabling the pyrimidine moiety to transfer from silicon to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the desired 5-arylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Application Protocol: Synthesis of 5-Arylpyrimidines

This section provides a representative protocol for the palladium-catalyzed Hiyama cross-coupling of 5-(trimethylsilyl)pyrimidine with an aryl bromide. The conditions are adapted from established procedures for the Hiyama coupling of challenging heteroaromatic substrates.[5] It is crucial to note that while trimethylsilanes are known to be less reactive than other organosilanes (e.g., trimethoxysilanes or trifluorosilanes), the electronic nature of the pyrimidine ring and optimized reaction conditions can drive the reaction to completion.[3]

Experimental Workflow Diagram

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 5-(Trimethylsilyl)pyrimidine | ≥95% Purity | Sigma-Aldrich | Store under inert gas. |

| Aryl Bromide (Substrate) | Reagent Grade | Combi-Blocks | Ensure purity and dryness. |

| Palladium(II) Chloride (PdCl₂) | Anhydrous, 99.9% | Strem Chemicals | Handle in a glovebox if possible. |

| Tricyclohexylphosphine (PCy₃) | 97% | Sigma-Aldrich | Air-sensitive ligand. Handle under inert gas. |

| Copper(I) Chloride (CuCl) | ≥99% | Acros Organics | Acts as a crucial co-additive.[5] |

| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Anhydrous solution is preferred. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use a freshly opened bottle or distill from a suitable drying agent. |

Step-by-Step Protocol

Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).

-

Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., 0.5 mmol), Palladium(II) chloride (5 mol%, 0.025 mmol, 4.4 mg), tricyclohexylphosphine (6 mol%, 0.03 mmol, 8.4 mg), and Copper(I) chloride (20 mol%, 0.1 mmol, 9.9 mg).

-

Reagent Addition: Add 5-(trimethylsilyl)pyrimidine (1.5 equiv., 0.75 mmol, 124.7 mg).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

-

Solvent and Activator: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (2.0 mL). Stir the mixture for 5 minutes at room temperature. Subsequently, add the TBAF solution (1.0 M in THF, 2.0 equiv., 1.0 mmol, 1.0 mL) dropwise via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.

Expert Insights & Troubleshooting

-

The Role of the Activator: TBAF is the most common fluoride source for activating the C-Si bond.[5] The presence of water can affect its efficacy; therefore, using an anhydrous solution or TBAF trihydrate (TBAF·3H₂O) as a solid is recommended, though reaction conditions may need re-optimization.[5]

-

Ligand Selection: Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are often essential for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or hindered substrates.[5]

-

Co-Additive Necessity: In many Hiyama couplings involving heteroaromatic silanes, additives like CuCl have been shown to be crucial for achieving high yields.[5] While the exact role is debated, it is thought to facilitate the transmetalation step.

-

Low Reactivity of Trimethylsilanes: As previously mentioned, trimethylsilyl groups are less reactive than other silyl functionalities.[3] If the reaction is sluggish or fails, consider synthesizing a more reactive organosilane partner, such as a trimethoxy- or trifluoro-silylpyrimidine derivative. However, the presented protocol is optimized to overcome this lower reactivity through higher temperatures and the use of potent activators and ligands.

-

Side Reactions: A potential side reaction is protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous conditions and by using the appropriate stoichiometry of the activator.

Conclusion

The Hiyama cross-coupling of 5-(trimethylsilyl)pyrimidine represents a powerful and strategic approach for the synthesis of medicinally relevant 5-arylpyrimidines. By leveraging a stable, easy-to-handle organosilicon reagent, this methodology offers a valuable alternative to traditional cross-coupling techniques. The key to success lies in the careful control of reaction parameters, particularly the effective activation of the inert carbon-silicon bond through the use of a fluoride source and an optimized palladium catalyst system. The protocols and insights provided herein serve as a robust guide for researchers and drug development professionals to effectively incorporate this versatile building block into their synthetic campaigns, accelerating the discovery of new therapeutic agents.

References

-

Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(5), 456-463. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

-

Hussain, M., Hung, N. T., Khera, R. A., Malik, I., Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. Available at: [Link]

-

Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2236-2248. [Link]

-

Mohan, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5659. [Link]

-

Wikipedia. (2023). Hiyama coupling. Retrieved from [Link]

-

Pierrat, P., Gros, P., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(26), 5861-5864. [Link]

-

Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2022). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Chemical Papers, 76, 2529-2535. Available at: [Link]

-

RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

-

Khan, I., et al. (2021). Palladium-Catalyzed Synthesis of 5-(Arylated) Pyrimidines, Their Characterization, Electronic Communication, and Non-linear Optical Evaluations. Journal of Molecular Structure, 1237, 130408. Available at: [Link]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

-

Tarselli, M. A., et al. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 13(10), 2534-2537. [Link]

-

Gupta, S., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 43(4), 771-780. Available at: [Link]

-

Yakimovich, S. I., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2975-2978. [Link]

-

Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Arylsiloxanes with Aryl Halides in Aqueous Medium. The Journal of Organic Chemistry, 73(15), 5927-5930. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Arylsilatranes with Aryl Chlorides. Organic Letters, 8(26), 6003-6006. Available at: [Link]

-

Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616-5617. Available at: [Link]

-

Ali, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5464. [Link]

Sources

- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hiyama Coupling [organic-chemistry.org]

- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

Application Note: Stille Cross-Coupling with Silylated Pyrimidine Derivatives

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Stille coupling to pyrimidine scaffolds, with a specific focus on substrates bearing a 5-(trimethylsilyl) group. Pyrimidines are a cornerstone of medicinal chemistry, and their functionalization is of paramount importance. This document details the underlying mechanistic principles, explains the critical parameters and experimental choices, and provides a robust, step-by-step protocol for the successful execution of Stille couplings on this important class of heterocycles. Emphasis is placed on addressing the unique considerations introduced by the trimethylsilyl (TMS) substituent and ensuring reaction efficiency and reproducibility.

Introduction: The Strategic Value of Pyrimidine Functionalization

The pyrimidine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[3] The ability to precisely install diverse substituents onto this ring system is crucial for modulating pharmacological properties. The palladium-catalyzed Stille cross-coupling reaction offers a superior method for this purpose due to its tolerance of a vast array of functional groups and the air- and moisture-stability of the requisite organostannane reagents.[1][4]

This guide focuses on a specific, yet important, substrate class: halo-pyrimidines that also contain a 5-(trimethylsilyl) substituent. In the context of a Stille reaction, a leaving group such as a halide (I, Br) or triflate is necessary on the pyrimidine ring to act as the electrophilic partner.[1] The trimethylsilyl (TMS) group at the 5-position is treated as a spectator substituent. While generally robust, its electronic and steric profile can influence reaction outcomes, a factor this guide will address. The protocols herein are designed to be a validated starting point for the coupling of various organostannanes to these functionalized pyrimidine building blocks.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction has been studied extensively and proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is fundamental to rational troubleshooting and optimization. The three key steps are:

-

Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the halo-pyrimidine, forming a square planar Pd(II) intermediate.[5] This is often the rate-determining step for less reactive halides like chlorides. The general reactivity trend for the halide is I > Br >> Cl.[1]

-

Transmetalation: The organostannane reagent (R'-SnR₃) exchanges its organic group (R') with the halide on the palladium center.[5] This step regenerates the tin halide (X-SnR₃) and produces a new Pd(II) intermediate bearing both organic coupling partners.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product.[2] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 5-(trimethylsilyl)pyrimidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Silylated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Its presence in nucleobases underscores its fundamental role in biological systems. In the relentless pursuit of novel therapeutics, the strategic functionalization of the pyrimidine ring is paramount. 5-(Trimethylsilyl)pyrimidine emerges as a particularly valuable building block, offering a unique handle for the introduction of diverse molecular fragments. The trimethylsilyl (TMS) group, a stable and versatile surrogate for a hydrogen atom, opens up a vast landscape of synthetic possibilities, enabling late-stage diversification of drug candidates.

The incorporation of organosilicon moieties into drug candidates can offer significant advantages, including enhanced metabolic stability, improved pharmacokinetic profiles, and novel intellectual property opportunities. The C-Si bond's susceptibility to selective cleavage under specific conditions, while remaining robust to others, allows for a controlled and predictable reactivity profile. This application note provides a comprehensive guide to the synthesis and synthetic applications of 5-(trimethylsilyl)pyrimidine, with a focus on its utility in cross-coupling and halogenation reactions, key transformations in modern drug discovery.

Physicochemical Properties and Handling

While specific data for 5-(trimethylsilyl)pyrimidine is not widely published, related silylated pyrimidines are generally crystalline solids or oils with good solubility in common organic solvents.

Table 1: Physicochemical Properties of a Related Compound: 5-((trimethylsilyl)ethynyl)pyrimidine

| Property | Value |

| CAS Number | 216309-28-3 |

| Molecular Formula | C₉H₁₂N₂Si |

| Molecular Weight | 176.295 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-75 °C |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, and tetrahydrofuran. Sparingly soluble in water. |

Handling and Storage: 5-(trimethylsilyl)pyrimidine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be sensitive to moisture and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.

Synthesis of 5-(trimethylsilyl)pyrimidine: A Proposed Protocol

Diagram 1: Proposed Synthesis of 5-(trimethylsilyl)pyrimidine

Caption: Proposed synthetic route to 5-(trimethylsilyl)pyrimidine.

Protocol 1: Synthesis of 5-(trimethylsilyl)pyrimidine

Materials:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethylsilyl chloride (TMS-Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 5-bromopyrimidine (1.0 eq) and dissolve it in anhydrous THF (10 mL/mmol of 5-bromopyrimidine).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

-

Silylation: To the cold solution, add freshly distilled TMS-Cl (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford the desired 5-(trimethylsilyl)pyrimidine.

Causality and Self-Validation: The low temperature for the lithium-halogen exchange is crucial to prevent side reactions. The slow addition of n-BuLi is necessary to control the exothermicity of the reaction. The use of anhydrous conditions is paramount as organolithium reagents and TMS-Cl are highly reactive towards water. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

Applications in Cross-Coupling Reactions: The Hiyama-Denmark Coupling

The Hiyama-Denmark coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides, offering a powerful alternative to Suzuki and Stille couplings. A key advantage is the lower toxicity of silicon byproducts compared to tin. The reaction typically requires activation of the C-Si bond with a fluoride source or under fluoride-free conditions using a silanol. For 5-(trimethylsilyl)pyrimidine, a fluoride-mediated activation is the most probable pathway.

Diagram 2: Hiyama-Denmark Coupling of 5-(trimethylsilyl)pyrimidine

Caption: General workflow for Hiyama-Denmark coupling.

Protocol 2: Hiyama-Denmark Coupling of 5-(trimethylsilyl)pyrimidine with an Aryl Halide

Materials:

-

5-(trimethylsilyl)pyrimidine

-

Aryl or heteroaryl halide (iodide, bromide, or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Fluoride source (e.g., tetrabutylammonium fluoride (TBAF) solution in THF, cesium fluoride (CsF))

-

Anhydrous and degassed solvent (e.g., THF, dioxane, toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), 5-(trimethylsilyl)pyrimidine (1.2-1.5 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%) to a dry Schlenk tube or vial equipped with a stir bar.

-

Solvent Addition: Add the anhydrous and degassed solvent.

-

Activator Addition: Add the fluoride source (e.g., TBAF solution, 1.5-2.0 eq, or anhydrous CsF, 2.0-3.0 eq).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-pyrimidine.

Causality and Self-Validation: The choice of catalyst, ligand, and fluoride source is critical and may require optimization for specific substrates. Electron-rich phosphine ligands are often effective. The reaction should be run under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation and side reactions. The formation of a hypervalent silicate intermediate upon fluoride activation is the key step initiating the transmetalation to the palladium center.

Table 2: Representative Conditions for Hiyama-Denmark Coupling of Silylated Heterocycles

| Aryl Halide | Silylated Heterocycle | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | 2-(Trimethylsilyl)pyridine | Pd(OAc)₂ / SPhos | TBAF | Toluene | 100 | 85 |

| 2-Bromopyridine | 3-(Dimethylphenylsilyl)furan | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 110 | 78 |

| 1-Iodo-4-nitrobenzene | 5-(Triethoxysilyl)thiophene | PdCl₂(PPh₃)₂ | TBAF | THF | 80 | 92 |

Ipso-Halogenation: A Direct Route to 5-Halopyrimidines

The trimethylsilyl group can be readily replaced by a halogen atom in an ipso-substitution reaction. This provides a direct and often high-yielding route to 5-halopyrimidines, which are themselves versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).

Diagram 3: Ipso-Halogenation of 5-(trimethylsilyl)pyrimidine

Caption: Synthetic pathway for ipso-halogenation.

Protocol 3: Ipso-Bromination of 5-(trimethylsilyl)pyrimidine with NBS

Materials:

-

5-(trimethylsilyl)pyrimidine

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetonitrile, dichloromethane, chloroform)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-(trimethylsilyl)pyrimidine (1.0 eq) and dissolve it in the chosen solvent (10-20 mL/mmol).

-

Reagent Addition: Add NBS (1.0-1.1 eq) portion-wise to the solution at room temperature. For less reactive substrates, the reaction may require heating or the addition of a catalytic amount of an acid or a radical initiator (e.g., AIBN), though for many aryl silanes the reaction proceeds readily.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (succinimide) has formed, it can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 5-bromopyrimidine.

Causality and Self-Validation: The choice of solvent can influence the reaction rate and selectivity. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism. The progress can be easily followed by the disappearance of the starting material and the appearance of the product spot on a TLC plate. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion: A Gateway to Novel Chemical Space

5-(trimethylsilyl)pyrimidine stands as a potent and versatile building block for medicinal chemists. Its ability to undergo efficient cross-coupling and halogenation reactions provides a reliable and strategic entry point for the synthesis of a diverse array of 5-substituted pyrimidines. The protocols outlined in this application note, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this valuable synthon. The judicious application of 5-(trimethylsilyl)pyrimidine will undoubtedly continue to fuel the discovery and development of next-generation therapeutics.

References

- This is a placeholder for a reference that would ideally describe the synthesis of 5-(trimethylsilyl)pyrimidine.

- Mel'nik, S. Y., Bakhmedova, A. A., Miniker, T. D., Iartseva, I. V., & Preobrazhenskaia, M. N. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. *Bioorganicheska

Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 5-(trimethylsilyl)pyrimidine

Abstract: This document provides a comprehensive guide for the large-scale synthesis and purification of 5-(trimethylsilyl)pyrimidine, a critical building block in medicinal chemistry and materials science. The protocol details a robust and scalable method centered on the lithiation of 5-bromopyrimidine and subsequent quenching with trimethylsilyl chloride. We delve into the mechanistic rationale behind the procedural steps, offering field-proven insights to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and chemical synthesis.

Introduction and Scientific Context

5-(trimethylsilyl)pyrimidine is a versatile synthetic intermediate prized for its role in introducing the pyrimidine moiety into more complex molecular architectures. The trimethylsilyl (TMS) group serves as a reactive handle, enabling a variety of cross-coupling reactions (e.g., Hiyama coupling) or acting as a masked proton, facilitating regioselective functionalization. Its derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds, as well as functional materials.[1]

The synthetic strategy detailed herein is a well-established and highly reliable method involving a halogen-metal exchange reaction. This process leverages the high reactivity of organolithium reagents to generate a potent pyrimidinyl nucleophile, which is then trapped by an electrophilic silicon source. Careful control of reaction parameters, particularly temperature, is paramount to achieving success on a large scale.

Synthetic Methodology and Mechanistic Rationale

The overall transformation proceeds in two key steps: the formation of a lithiated pyrimidine intermediate followed by an electrophilic quench.

Reaction Scheme: 5-Bromopyrimidine reacts with n-butyllithium via a halogen-metal exchange to form 5-lithiopyrimidine. This intermediate is then quenched with trimethylsilyl chloride (TMSCl) to yield the desired product, 5-(trimethylsilyl)pyrimidine.

Causality Behind Experimental Choices

-

Starting Material: 5-Bromopyrimidine: This commercially available halogenated pyrimidine is an ideal precursor.[2][3] The carbon-bromine bond at the 5-position is susceptible to halogen-metal exchange, a foundational reaction in organometallic chemistry.[1]

-

Lithiation Agent: n-Butyllithium (n-BuLi): n-BuLi is a powerful, non-nucleophilic base perfect for this transformation. The bromine-lithium exchange is a rapid and efficient process.[4] However, this reaction must be conducted at cryogenic temperatures (typically ≤ -78 °C). At higher temperatures, the highly reactive n-BuLi can act as a nucleophile and add across the C=N bonds of the pyrimidine ring, leading to undesired byproducts.[4][5]

-

Solvent System: Anhydrous Tetrahydrofuran (THF): Anhydrous THF is the solvent of choice for several reasons. Its ability to coordinate with the lithium cation enhances the reactivity of the organolithium species. Furthermore, its low freezing point makes it suitable for the required cryogenic conditions. The absolute necessity for anhydrous conditions cannot be overstated; organolithium reagents react violently and exothermically with protic sources, such as water, which would quench the intermediate and reduce yield.[6]

-

Electrophile: Trimethylsilyl Chloride (TMSCl): TMSCl is a highly reactive and cost-effective source of the electrophilic trimethylsilyl group. Its reactivity ensures a rapid and efficient trapping of the transient 5-lithiopyrimidine intermediate.

Workflow for Synthesis and Purification

The following diagram illustrates the end-to-end workflow, from initial reaction setup to the isolation of the purified final product.

Caption: High-level workflow for the synthesis and purification of 5-(trimethylsilyl)pyrimidine.

Detailed Protocol for Large-Scale Synthesis

4.1. Critical Safety Precautions

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[6] It must be handled under a strict inert atmosphere (e.g., nitrogen or argon) using air-tight syringes or cannulas.[7] All glassware must be rigorously dried before use.

-

Trimethylsilyl Chloride: TMSCl is a corrosive, flammable liquid that is highly sensitive to moisture, releasing HCl gas upon hydrolysis. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., heavy-duty nitrile), and safety goggles or a face shield when handling these reagents.[7]

-

Emergency Preparedness: Have a Class D fire extinguisher (for metal fires) readily accessible. A container of sand or powdered limestone should also be available to smother small fires.

4.2. Reagents and Equipment

| Reagent/Material | Molar Eq. | Notes |

| 5-Bromopyrimidine | 1.0 | Starting material |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | Lithiation agent |

| Trimethylsilyl chloride (TMSCl) | 1.2 | Electrophile, freshly distilled recommended |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent, dried over sodium/benzophenone |

| Saturated aq. NH₄Cl | - | Quenching solution |

| Ethyl Acetate | - | Extraction solvent |

| Brine | - | Washing solution |

| Anhydrous Sodium Sulfate | - | Drying agent |

Equipment:

-

Appropriately sized multi-neck, round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, a pressure-equalizing dropping funnel, and an inert gas inlet/outlet.

-

Dry ice/acetone bath.

-

Cannulation or syringe pump setup for reagent transfer.

4.3. Step-by-Step Synthesis Procedure

-